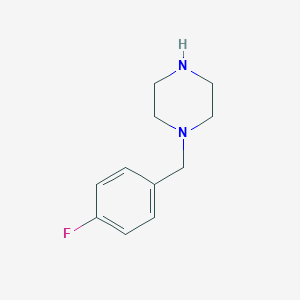

1-(4-Fluorobenzyl)piperazine

描述

OSM-S-446 是一种属于氨基噻吩并嘧啶类化合物的化合物,在各种科学研究应用中显示出巨大的潜力。该化合物是开源疟疾项目的一部分,旨在开发具有新作用机制的新型抗疟疾药物。 OSM-S-446 已证明对恶性疟原虫具有有效活性,该寄生虫是导致最严重形式疟疾的寄生虫 .

准备方法

OSM-S-446 的合成涉及构建噻吩并嘧啶骨架,然后完成卤代氨基噻吩并嘧啶骨架。合成路线通常包括以下步骤:

噻吩并嘧啶骨架的构建: 这涉及通过一系列有机反应(包括环化和官能团转化)形成核心结构。

卤化: 在骨架上引入卤素原子以增强化合物的反应性和生物活性。

OSM-S-446 的工业生产方法仍在开发中,因为该化合物主要用于研究环境。

化学反应分析

OSM-S-446 会经历各种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。

还原: 还原反应可用于修饰化合物上的官能团,从而可能改变其生物活性。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。这些反应形成的主要产物取决于所使用的具体条件和试剂。

科学研究应用

OSM-S-446 具有广泛的科学研究应用,包括:

化学: 该化合物用作合成具有潜在生物活性的新类似物的构建块。

生物学: 研究 OSM-S-446 对生物系统的影响,尤其是它对恶性疟原虫的活性。

医学: 该化合物正在被研究作为一种潜在的抗疟疾药物,研究重点是其疗效、毒性和作用机制。

作用机制

OSM-S-446 的作用机制涉及抑制恶性疟原虫天冬酰胺 tRNA 合成酶。这种酶对于寄生虫中的蛋白质合成至关重要,其抑制会导致蛋白质翻译中断和氨基酸饥饿反应的激活。OSM-S-446 作为一种前抑制剂发挥作用,与酶形成共价加合物,从而阻断其活性。 这种机制对寄生虫酶具有特异性,对人体对应酶的影响很小 .

相似化合物的比较

OSM-S-446 与氨基噻吩并嘧啶系列中的其他化合物(如 OSM-S-106)进行比较。虽然这两种化合物共享类似的核心结构,但 OSM-S-446 具有独特的取代基,增强了其生物活性和选择性。其他类似化合物包括:

OSM-S-106: 另一种具有有效抗疟疾活性的氨基噻吩并嘧啶化合物。

TCMDC-135294: 一种结构相关的化合物,具有相似的生物学特性

OSM-S-446 的独特之处在于其特定的取代基和修饰,这些修饰有助于其增强的活性并对恶性疟原虫具有选择性。

生物活性

1-(4-Fluorobenzyl)piperazine (FBP) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of the biological activity of FBP, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a 4-fluorobenzyl group. Its molecular formula is C₁₂H₁₆FN₂. The presence of the fluorine atom significantly influences its biological activity and pharmacokinetic properties.

FBP interacts with various biological targets, primarily within neurotransmitter systems. Research indicates that it may affect serotonin and dopamine pathways, suggesting potential applications in treating mood disorders such as depression and anxiety . Additionally, it has been investigated for its role as a tyrosinase inhibitor, which is relevant for conditions related to hyperpigmentation.

Tyrosinase Inhibition

One of the most notable activities of FBP derivatives is their ability to inhibit tyrosinase (TYR), an enzyme crucial for melanin production. In a study evaluating various piperazine derivatives, one compound featuring the FBP structure exhibited an IC50 value of 0.18 μM against TYR from Agaricus bisporus, making it approximately 100-fold more active than the reference compound kojic acid (IC50 = 17.76 μM) . This inhibition is significant for developing treatments for hyperpigmentation disorders.

The following table summarizes key findings regarding the inhibitory effects of various FBP derivatives on TYR:

| Compound Name | IC50 (μM) | Notes |

|---|---|---|

| FBP Derivative 26 | 0.18 | Most active compound identified |

| Kojic Acid | 17.76 | Reference compound for comparison |

| Other Derivatives | Varied | Range from low micromolar to higher concentrations |

Neurotransmitter Interaction

FBP's interactions with neurotransmitter receptors have also been explored. Preliminary studies suggest that this compound may influence serotonin and dopamine receptor activity, which could be beneficial in treating psychiatric disorders. The structural modifications in FBP can lead to variations in receptor affinity and selectivity, impacting its therapeutic efficacy.

Case Studies and Research Findings

Several studies have highlighted the potential of FBP derivatives in various applications:

- Antimelanogenic Effects : Research demonstrated that certain FBP derivatives could reduce melanin synthesis without exhibiting cytotoxicity in B16F10 melanoma cells . This finding supports their use in cosmetic formulations aimed at skin lightening.

- Dopamine Pathway Modulation : A study investigating the effects of piperazine derivatives on dopamine receptors suggested that modifications to the FBP structure could enhance its binding affinity, potentially leading to new treatments for conditions like schizophrenia .

- Synthesis and Optimization : Ongoing research focuses on optimizing the synthesis of FBP analogs to improve their biological activity against specific targets, including TYR and various neurotransmitter receptors .

属性

IUPAC Name |

1-[(4-fluorophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSZCNKVJAVHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355314 | |

| Record name | 1-(4-Fluorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70931-28-1 | |

| Record name | 1-(4-Fluorobenzyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070931281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-FLUOROBENZYL) PIPERAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-FLUOROBENZYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S99A94YLM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: How does the 1-(4-Fluorobenzyl)piperazine fragment interact with tyrosinase, and what are the downstream effects of this interaction?

A: Research suggests that this compound derivatives inhibit tyrosinase by binding to the enzyme's active site. [] This binding interaction likely interferes with the enzyme's catalytic mechanism, preventing it from catalyzing the oxidation of phenols to quinones, a crucial step in melanin production. [] The downstream effect of this inhibition is a decrease in melanin synthesis, potentially leading to a reduction in skin pigmentation.

Q2: What insights have crystallographic studies provided into the binding mode of this compound derivatives with tyrosinase?

A: Crystal structures of Bacillus megaterium tyrosinase (TyBm) complexed with two different this compound derivatives (inhibitors 3 and 16) were solved. [] These structures confirmed the binding poses predicted by in silico studies and revealed key molecular determinants for inhibitor recognition. The study highlighted specific interactions like hydrogen bonds and hydrophobic contacts between the inhibitor's fluorobenzylpiperazine moiety and residues within the enzyme's active site. [] This structural information is valuable for understanding the structure-activity relationship and can guide the design of more potent and selective tyrosinase inhibitors.

Q3: How does the structure of this compound derivatives relate to their potency as tyrosinase inhibitors?

A: The research highlighted the importance of the this compound fragment for tyrosinase inhibition. [] Modifications to this core structure, such as the introduction of different substituents, are expected to influence the inhibitory activity. Further studies exploring the Structure-Activity Relationship (SAR) are crucial to understanding how specific structural modifications affect the potency, selectivity, and overall pharmacological profile of this class of compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。